molecular formula C12H8N2O3S B8354496 5-Nitro-2-(3-methyl-2-thienyl)benzoxazole

5-Nitro-2-(3-methyl-2-thienyl)benzoxazole

Cat. No.: B8354496
M. Wt: 260.27 g/mol
InChI Key: GIQRJPSCJZVLEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Nitro-2-(3-methyl-2-thienyl)benzoxazole is a useful research compound. Its molecular formula is C12H8N2O3S and its molecular weight is 260.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H8N2O3S

Molecular Weight

260.27 g/mol

IUPAC Name

2-(3-methylthiophen-2-yl)-5-nitro-1,3-benzoxazole

InChI

InChI=1S/C12H8N2O3S/c1-7-4-5-18-11(7)12-13-9-6-8(14(15)16)2-3-10(9)17-12/h2-6H,1H3

InChI Key

GIQRJPSCJZVLEU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC=C1)C2=NC3=C(O2)C=CC(=C3)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

2-[[(3-Methyl-2-thienyl)methylene]amino]-4-nitrophenol (13.1 g, 0.05 mole) is heated to reflux in 500 ml of glacial acetic acid and lead tetraacetate (22.2 g, 0.05 mole) is added to the hot mixture. After heating for 10 minutes, the mixture is diluted with 1 liter of water and the precipitated product collected. The crude material is dissolved in chloroform (350 ml) and treated with activiated charcoal. The chloroform is evaporated yielding 5.4 g of product, melting point 174°-176°C.
Name
2-[[(3-Methyl-2-thienyl)methylene]amino]-4-nitrophenol
Quantity
13.1 g
Type
reactant
Reaction Step One
Name
lead tetraacetate
Quantity
22.2 g
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
solvent
Reaction Step Three
Name
Quantity
1 L
Type
solvent
Reaction Step Four

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